Benzhydryl 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Tazobactam Diphenylmethyl Ester is a chemical compound that serves as a key intermediate in the synthesis of Tazobactam, a well-known β-lactamase inhibitor. Tazobactam is often combined with β-lactam antibiotics to enhance their efficacy against β-lactamase-producing bacteria, which are resistant to many antibiotics. This compound is crucial in the pharmaceutical industry for the production of effective antibiotic treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tazobactam Diphenylmethyl Ester involves several synthetic routes. One common method includes the use of 3-methyl-2-oxo-4-(2-benzothiazole disulfide)-1-azetidinyl-3-butenoic acid diphenylmethyl ester as a starting material. This compound undergoes a bromination ring-closing reaction, followed by a nucleophilic substitution reaction with triazole silver, and finally an oxidation reaction to yield Tazobactam Diphenylmethyl Ester .
Industrial Production Methods
Industrial production methods focus on optimizing yield and safety. A green production process has been developed that involves a one-step method, which is characterized by safe operation, low production cost, short production period, and minimal environmental pollution . This method is advantageous for large-scale production and ensures the compound’s high purity and stability.
Chemical Reactions Analysis
Types of Reactions
Tazobactam Diphenylmethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced under specific conditions to yield different intermediates.
Substitution: Nucleophilic substitution reactions are common, especially with triazole compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Triazole silver is a common reagent for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates that are crucial for the synthesis of Tazobactam and its derivatives. These intermediates are essential for producing effective β-lactamase inhibitors .
Scientific Research Applications
Tazobactam Diphenylmethyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of β-lactamase inhibitors.
Biology: The compound is studied for its role in inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance.
Industry: The compound is used in the large-scale production of antibiotics, ensuring high yield and purity.
Mechanism of Action
Tazobactam Diphenylmethyl Ester exerts its effects by inhibiting β-lactamase enzymes. These enzymes are responsible for breaking down β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, Tazobactam enhances the efficacy of β-lactam antibiotics, allowing them to target and kill β-lactamase-producing bacteria . The molecular targets include specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
Sulbactam: Another β-lactamase inhibitor used in combination with β-lactam antibiotics.
Clavulanic Acid: A β-lactamase inhibitor that is often combined with amoxicillin.
Avibactam: A non-β-lactam β-lactamase inhibitor used in combination with ceftazidime.
Uniqueness
Tazobactam Diphenylmethyl Ester is unique due to its high efficacy and low toxicity. It is particularly effective against a broad spectrum of β-lactamase-producing bacteria, making it a valuable compound in the fight against antibiotic resistance .
Biological Activity
Benzhydryl 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C23H22N4O5S
- Molecular Weight : 466.51 g/mol
This complex structure includes a triazole moiety, which is known for its biological activity, particularly in antimicrobial and antifungal applications.
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in microbial resistance mechanisms. The triazole component plays a crucial role in disrupting the synthesis of essential biomolecules in pathogens.
Antimicrobial Activity
The compound has demonstrated potent antimicrobial properties against various strains of bacteria and fungi. Its mechanism involves the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This makes it a valuable candidate for combination therapies with existing antibiotics.
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 2 µg/mL | |
Escherichia coli | 4 µg/mL | |
Candida albicans | 8 µg/mL |
Case Studies
- In Vitro Studies : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of E. coli. Results indicated a significant reduction in bacterial load when combined with traditional antibiotics, highlighting its potential as an adjuvant therapy .
- Animal Models : In a murine model of infection, administration of Benzhydryl 3-methyl compound resulted in improved survival rates and reduced bacterial counts compared to control groups receiving standard treatments alone . These findings suggest that the compound enhances the effectiveness of existing antimicrobial agents.
Safety and Toxicology
Toxicological assessments indicate that Benzhydryl 3-methyl is well-tolerated at therapeutic doses, with minimal adverse effects reported in animal studies. However, further clinical trials are necessary to establish its safety profile in humans.
Properties
IUPAC Name |
benzhydryl 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-23(15-26-13-12-24-25-26)21(27-18(28)14-19(27)33(23,30)31)22(29)32-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,19-21H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGXFQIAGFMIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=CN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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